N-(2,4,5-trimethoxybenzyl)cycloheptanamine
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Overview
Description
N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a chemical compound known for its unique structure and properties It is a derivative of cycloheptanamine, with three methoxy groups attached to the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-trimethoxybenzyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5-trimethoxybenzyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding simpler derivatives.
Substitution: The benzyl ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.
Reduction: Formation of cycloheptanamine derivatives without methoxy groups.
Substitution: Formation of brominated or nitrated derivatives of the benzyl ring.
Scientific Research Applications
N-(2,4,5-trimethoxybenzyl)cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4,5-trimethoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,5-trimethoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of cycloheptane.
N-(2,4,5-trimethoxybenzyl)cyclopentanamine: Similar structure but with a cyclopentane ring.
N-(2,4,5-trimethoxybenzyl)cyclooctanamine: Similar structure but with a cyclooctane ring.
Uniqueness
N-(2,4,5-trimethoxybenzyl)cycloheptanamine is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cycloheptanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-15-11-17(21-3)16(20-2)10-13(15)12-18-14-8-6-4-5-7-9-14/h10-11,14,18H,4-9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPQULBLBNXUGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCCCC2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354942 |
Source
|
Record name | N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418778-25-3 |
Source
|
Record name | N-(2,4,5-trimethoxybenzyl)cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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